6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine
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Description
6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H21F3N6 and its molecular weight is 378.403. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a pyrimidin-4-yl structure often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and functional groups present in the compound .
Mode of action
The mode of action would involve the compound binding to its target, which could lead to the activation or inhibition of the target. This could result in a change in the biochemical processes in which the target is involved .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Pyrimidin-4-yl compounds could potentially be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups could influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biological Activity
6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine is a novel compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a cyclobutyl group and a trifluoromethyl piperidine moiety attached to a pyrimidine backbone. Its structural formula can be represented as follows:
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. Notably, it has shown significant inhibitory effects on Janus kinase 2 (JAK2), which is crucial in hematopoiesis and immune response regulation .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer properties. It inhibits cell proliferation and induces apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The compound's mechanism includes the disruption of cell cycle progression and induction of oxidative stress.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways. This activity is particularly relevant for conditions driven by inflammation, such as systemic lupus erythematosus (SLE) and other autoimmune disorders .
Case Studies
- In Vitro Studies : A study assessing the compound's efficacy against A431 cells revealed a significant reduction in cell viability at concentrations as low as 0.5 μM, with an IC50 value determined at approximately 0.3 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- In Vivo Studies : In a murine model of cancer, administration of the compound resulted in a marked decrease in tumor volume and weight without observable side effects. Tumor histology indicated reduced cellular proliferation and increased apoptotic markers .
Comparative Analysis of Biological Activity
Properties
IUPAC Name |
6-cyclobutyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)15-9-17(25-11-23-15)27-6-4-13(5-7-27)26-16-8-14(22-10-24-16)12-2-1-3-12/h8-13H,1-7H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIVNRMTROGOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.